![molecular formula C11H13FN4O B1464298 {1-[2-(4-fluorophenoxy)ethyl]-1H-1,2,3-triazol-4-yl}methanamine CAS No. 1270977-17-7](/img/structure/B1464298.png)
{1-[2-(4-fluorophenoxy)ethyl]-1H-1,2,3-triazol-4-yl}methanamine
Overview
Description
The compound is an organic molecule with a triazole ring, which is a five-membered ring with two carbon atoms and three nitrogen atoms. The triazole ring is attached to a methanamine group and a 4-fluorophenoxyethyl group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the triazole ring, the methanamine group, and the 4-fluorophenoxyethyl group. The fluorine atom in the 4-fluorophenoxyethyl group would be expected to have a significant impact on the chemical properties of the compound due to its high electronegativity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence of the triazole ring, the methanamine group, and the 4-fluorophenoxyethyl group. The fluorine atom in the 4-fluorophenoxyethyl group would be expected to influence the compound’s reactivity and polarity .Scientific Research Applications
Anticonvulsant Agent
This compound has been studied for its potential as an anticonvulsant agent . Research indicates that derivatives of this compound exhibit significant protective effects against seizures, comparable to standard drugs like phenytoin . The structure–activity relationship studies suggest that the presence of the amide bond in the compound’s structure contributes to its moderate protective effect on seizures induced by maximal electroshock (MES) tests .
Serotonin-Selective Reuptake Inhibitor (SSRI)
The compound has been synthesized and evaluated as a serotonin-selective reuptake inhibitor (SSRI) . It’s modeled after potent antidepressants like fluoxetine and aims to provide an improved adverse reaction profile. Preliminary data indicates that the compound exhibits binding at the serotonin reuptake transporter (SERT), although further evaluation is needed to confirm its efficacy as an SSRI without the side effects of sexual dysfunction .
Neuropharmacological Research
In neuropharmacology, the compound’s derivatives are of interest due to their interaction with the serotonin system. They are being explored for their potential to potentiate serotonin through negative allosteric modulation, which could lead to fewer side effects compared to traditional antidepressants .
Bioactive Compound Synthesis
The compound is involved in the synthesis of bioactive compounds, particularly in the creation of new derivatives that may have various pharmacological activities . This includes the potential development of new medications or therapeutic agents with specific target interactions.
Medicinal Chemistry
Within medicinal chemistry, the compound serves as a precursor for synthesizing various derivatives with potential medicinal properties . These derivatives are then tested for their pharmacological activities, contributing to the discovery of new drugs.
Structure–Activity Relationship (SAR) Studies
The compound is used in SAR studies to understand the relationship between the chemical structure of a molecule and its biological activity . This is crucial for designing new drugs and optimizing existing ones for better efficacy and reduced side effects.
Pharmacological Activity Determination
Researchers use this compound to determine the pharmacological activity of its derivatives. This involves assessing the therapeutic potential and safety profile of these derivatives in preclinical studies .
Chemical Synthesis and Characterization
The compound is also a key player in chemical synthesis and characterization processes. It’s used to create and study new chemical entities that could have unique properties and applications in various scientific fields.
Safety And Hazards
Future Directions
properties
IUPAC Name |
[1-[2-(4-fluorophenoxy)ethyl]triazol-4-yl]methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FN4O/c12-9-1-3-11(4-2-9)17-6-5-16-8-10(7-13)14-15-16/h1-4,8H,5-7,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFYNFAUDAWZSLD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCCN2C=C(N=N2)CN)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FN4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
{1-[2-(4-fluorophenoxy)ethyl]-1H-1,2,3-triazol-4-yl}methanamine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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